molecular formula C18H16F2N2O4S B2755133 methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887894-79-3

methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2755133
CAS No.: 887894-79-3
M. Wt: 394.39
InChI Key: VXWAKHDAOFAZNU-UHFFFAOYSA-N
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Description

“Methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate” is a chemical compound with the molecular formula C18H16F2N2O4S and an average mass of 394.392 Da . It is a derivative of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The crude residue obtained by the condensation between methyl 2-cyanoacetate and 1-acetylpiperidin-4-one in methanol as solvent was purified by crystallization with ethyl ether to furnish the compound as a yellow solid .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is characterized by the presence of a 2,6-difluorobenzoyl amino group and a methyl carboxylate group .

Scientific Research Applications

Microwave Assisted Synthesis and Unusual Coupling

Microwave-assisted synthesis techniques have demonstrated their utility in producing novel pyrido[3,2-f][1,4]thiazepines and thieno[2,3-b]pyridine derivatives with improved yields in shorter times compared to traditional methods. These compounds exhibit potential for further chemical modifications and applications in various fields, including medicinal chemistry (Faty, Youssef, & Youssef, 2011).

Novel Pyrido and Thieno Derivatives Synthesis

Research into novel pyrido and thieno derivatives has led to the development of compounds with complex structures, potentially useful for their unique physical, chemical, or biological properties. These derivatives can serve as key synthons for the synthesis of more complex molecules (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antitumoral Activities

The synthesis of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines through palladium-catalyzed C-N Buchwald-Hartwig coupling has opened new avenues for antitumoral drug discovery. These compounds have shown promising activity against various human tumor cell lines, indicating potential applications in cancer therapy (Queiroz et al., 2010).

Photophysical Studies in Nanoliposomes

The photophysical properties of thieno[3,2-b]pyridine derivatives have been studied in solvents of different polarity and within nanoliposome formulations. This research is crucial for understanding the compounds' behavior in biological systems and for developing future drug delivery applications using liposomes as carriers. The fluorescence properties and solvatochromic behavior of these compounds are of particular interest for potential applications in bioimaging and diagnostics (Carvalho et al., 2013).

Future Directions

The future directions for research on this compound could involve further investigation into its antiproliferative activity and mechanism of action . Additionally, studies could be conducted to explore its physical and chemical properties in more detail.

Properties

IUPAC Name

methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O4S/c1-9(23)22-7-6-10-13(8-22)27-17(14(10)18(25)26-2)21-16(24)15-11(19)4-3-5-12(15)20/h3-5H,6-8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWAKHDAOFAZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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